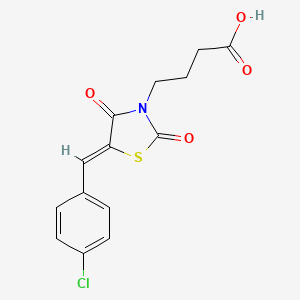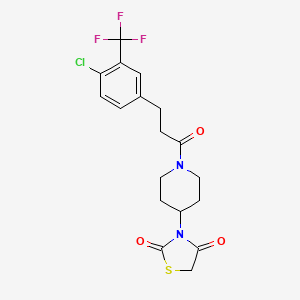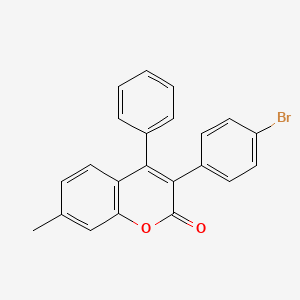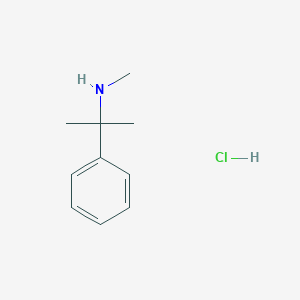
2-(Methoxymethyl)-4-nitroaniline
Descripción general
Descripción
2-(Methoxymethyl)-4-nitroaniline, also known as MNA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MNA is a yellow crystalline powder that is primarily used in the production of dyes and pigments. However, recent studies have shown that MNA also has potential applications in the field of scientific research, particularly in the study of biological and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis Applications
2-(Methoxymethyl)-4-nitroaniline, an important chemical intermediate, has diverse applications in the synthesis of various compounds. It plays a pivotal role in the manufacture of omeprazole, a widely used medication. The synthesis of 2-nitro-4-methoxyaniline, a closely related compound, has been achieved with a high yield of 71%, indicating its industrial relevance and efficiency in synthesis processes (Hou, 2009).
Industrial and Photoreaction Studies
The compound has been extensively studied for its applications in the industry, particularly in the production of dyes, pigments, and other chemical products. It forms part of the essential intermediates in these manufacturing processes (Tsubokura et al., 2015). Additionally, 4-nitroanisole, a structurally similar compound, has been shown to undergo nucleophilic aromatic photosubstitution, indicating potential applications in photoreaction studies (Cantos, Marquet, & Moreno-Mañas, 1989).
Environmental Impact and Degradation
The environmental impact and degradation pathways of similar nitroaniline compounds have also been researched. The microbial toxicity and the transformation of 2,4-dinitroanisole (DNAN) into its amine metabolites, including compounds structurally similar to 2-(methoxymethyl)-4-nitroaniline, have been studied, providing insights into the environmental impact and biodegradation pathways of such compounds (Liang, Olivares, Field, & Sierra-Alvarez, 2013).
Photopolymerization and Other Chemical Reactions
Additionally, the compound and its derivatives are used in photopolymerization processes, indicating their utility in the field of material sciences and organic chemistry. The development of a photoiniferter using a compound with structural similarities to 2-(methoxymethyl)-4-nitroaniline demonstrates its potential application in advanced material synthesis (Guillaneuf et al., 2010).
Biodegradation Pathways
Research on the biodegradation of structurally related compounds, such as 2-chloro-4-nitroaniline, highlights the microbial pathways and environmental fate of nitroaniline derivatives. Understanding these pathways is crucial for assessing the environmental impact of such compounds (Khan et al., 2013).
Propiedades
IUPAC Name |
2-(methoxymethyl)-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXYZYSYGLNANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-4-nitroaniline | |
CAS RN |
337906-35-1 | |
| Record name | 2-(methoxymethyl)-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/no-structure.png)

![Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate](/img/structure/B2671339.png)



![4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B2671345.png)
![3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2671346.png)
![Methyl 3-{[(2-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2671348.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2671351.png)

![(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2671356.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclobutanecarboxamide](/img/structure/B2671359.png)